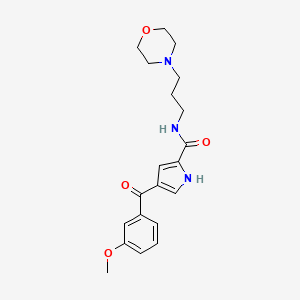
4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, also known as MPP, is an important organic compound that has been extensively studied for its various applications in organic synthesis and scientific research. MPP is an amide compound that contains an aromatic ring, a pyrrole ring, and a carboxylic acid moiety. It is a highly versatile compound due to its ability to form stable complexes with a variety of other compounds. MPP has been used in a variety of applications, such as in drug design, organic synthesis, and scientific research.
Applications De Recherche Scientifique
Synthesis and Biological Applications
Synthesis of Novel Compounds : The chemical structure of 4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide serves as a foundation for synthesizing a variety of heterocyclic compounds. These compounds demonstrate notable biological activities, including analgesic and anti-inflammatory properties, especially as COX-2 inhibitors. This finding highlights the potential pharmaceutical applications of derivatives of this chemical (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity Studies : Research has explored the cytotoxic activity of related compounds against various cancer cell lines. This suggests the chemical's potential use in developing treatments for cancer (Hassan, Hafez, & Osman, 2014).
Imaging in Parkinson's Disease : Derivatives of 4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide have been synthesized for use in PET imaging to study LRRK2 enzyme activity in Parkinson's disease. This highlights its potential use in diagnostic imaging (Wang, Gao, Xu, & Zheng, 2017).
Chemical Synthesis and Structure
Synthesis of Amides and Enamines : The compound has been used in the synthesis of amides and enamines, illustrating its versatility in creating a wide range of chemical structures. These synthetic routes are crucial for developing new pharmaceuticals and materials (Buggle, McManus, & O'sullivan, 1978).
Antiproliferative Activity and Crystal Structure : Investigations into the crystal structure and antiproliferative activity of compounds derived from 4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide provide insights into their potential therapeutic applications and molecular interactions (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Development of Polyesteramides : Its derivatives have been used to create biodegradable polyesteramides with pendant functional groups, showcasing its application in polymer science (Veld, Dijkstra, & Feijen, 1992).
Formation of Novel Heterocyclic Systems : The compound is instrumental in forming new heterocyclic systems, which is significant for the discovery of new drugs with various pharmacological activities (Deady & Devine, 2006).
Antimicrobial Activities : Research on 4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide derivatives reveals their antimicrobial properties, offering potential for new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis of Pyrazolo[1,5-a]pyrimidines : Its related compounds have been used in the synthesis of pyrazolo[1,5-a]pyrimidines, demonstrating its role in the development of compounds with potential cytotoxic activities against various cancer cell lines (Hassan, Hafez, Osman, & Ali, 2015).
Gastrokinetic Agents : Derivatives of the compound have shown promising results as gastrokinetic agents, highlighting their potential use in gastrointestinal disorders (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Antitumor Properties : Modifications of this compound have been explored for their antitumor properties, contributing to the search for more effective cancer therapies (Rivalle, Wendling, Tambourin, Lhoste, Bisagni, & Chermann, 1983).
Synthesis for Cancer Cell Line Inhibition : The compound has been utilized in synthesis processes that result in effective inhibition of cancer cell lines, underscoring its significance in cancer research (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017).
Propriétés
IUPAC Name |
4-(3-methoxybenzoyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-17-5-2-4-15(12-17)19(24)16-13-18(22-14-16)20(25)21-6-3-7-23-8-10-27-11-9-23/h2,4-5,12-14,22H,3,6-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUKHIZHLLMBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



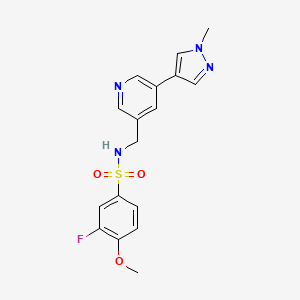
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2679537.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2679540.png)
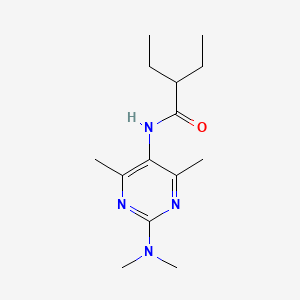
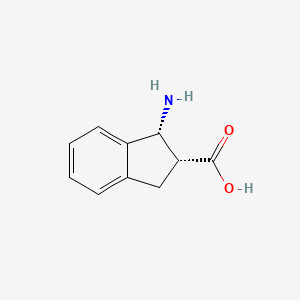
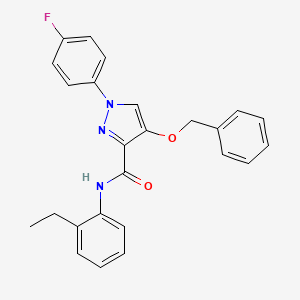
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxy-1-naphthamide](/img/structure/B2679546.png)
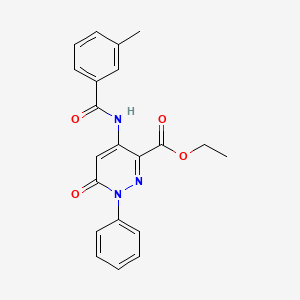


![2-Azaspiro[4.4]nonane-1,7-dione](/img/structure/B2679555.png)
methanone O-(4-nitrobenzyl)oxime](/img/structure/B2679556.png)